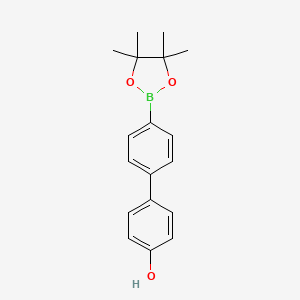

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol

Description

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol (CAS: 760989-91-1) is a boronate ester derivative featuring a biphenyl core with a hydroxyl group at the para position of one phenyl ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position of the adjacent phenyl ring. Its hydroxyl group distinguishes it from other biphenyl boronate esters, offering unique reactivity for further functionalization or coordination chemistry.

Properties

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)15-9-5-13(6-10-15)14-7-11-16(20)12-8-14/h5-12,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQSVDDJLRMXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound exerts its effects primarily through the Suzuki-Miyaura cross-coupling reaction mechanism. In this process, the boronic acid group of 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol undergoes transmetalation with a palladium catalyst, followed by the formation of a carbon-carbon bond with an aryl halide. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Reactivity in Cross-Coupling Reactions

- Hydroxyl Group Impact : The hydroxyl group in the target compound may require protection (e.g., as a silyl ether) during Suzuki-Miyaura coupling to prevent side reactions. In contrast, electron-withdrawing groups like -CN (in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) enhance oxidative stability but reduce nucleophilicity, slowing transmetalation steps .

Physical Properties and Stability

- Stability : Boronate esters are generally air- and moisture-sensitive but stabilized by pinacol’s chelation. Hydroxyl groups may introduce sensitivity to acidic conditions, whereas morpholine or nitrile groups enhance hydrolytic stability .

Biological Activity

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol, also known as TMBP (CAS Number: 760989-91-1), is a compound that features a boron-containing dioxaborolane moiety. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. The biological activity of TMBP is primarily linked to its interactions with biological targets and its role in various chemical reactions.

- Molecular Formula : C18H21BO3

- Molecular Weight : 296.17 g/mol

- Purity : ≥98% (by GC)

- Melting Point : 150 °C

The biological activity of TMBP can be attributed to its boronic acid functionality, which allows it to form reversible covalent bonds with diols in biological systems. This property is particularly relevant in the development of enzyme inhibitors and drug delivery systems.

Key Mechanisms:

- Enzyme Inhibition : TMBP can inhibit enzymes that rely on boron for their catalytic activity, potentially affecting metabolic pathways.

- Protein Binding : The compound may interact with proteins through hydrogen bonding and hydrophobic interactions.

- Antimicrobial Activity : Recent studies indicate that boronic acid derivatives exhibit antimicrobial properties against various bacterial strains.

Antimicrobial Activity

A study evaluated the antimicrobial effects of TMBP against model strains of Escherichia coli. The results indicated that TMBP exhibited significant inhibitory activity, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The introduction of the boronic acid moiety enhanced the antimicrobial efficacy of related compounds.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| TMBP | 32 | E. coli K12 |

| Control | 16 | E. coli K12 |

Cytotoxicity

Cytotoxicity assays demonstrated that TMBP has a selective cytotoxic effect on cancer cell lines while showing lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF7 (breast) | 20 |

| Normal Fibroblast | >100 |

Case Study 1: Antimicrobial Efficacy

In a controlled study, TMBP was tested against various strains of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent.

Case Study 2: Cancer Cell Targeting

Another investigation focused on the impact of TMBP on human cancer cell lines. The findings revealed that TMBP induced apoptosis in cancer cells via the activation of caspase pathways, highlighting its potential as an anticancer agent.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a valuable tool for synthesizing complex organic molecules. The presence of the dioxaborolane moiety enhances the reactivity and stability of the compound during these reactions.

Materials Science

The compound has applications in the development of organic electronic materials, particularly in:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable charge transport layers is crucial for enhancing the efficiency and longevity of OLED devices.

- Organic Photovoltaics (OPVs) : Its role as a hole transport material improves charge separation and collection efficiency in solar cells.

Case Study 1: Suzuki Coupling Reactions

A study demonstrated the effectiveness of 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol in synthesizing biphenyl derivatives. The reaction conditions were optimized to achieve high yields and selectivity. The study highlighted the compound's utility in creating complex molecular architectures that are otherwise challenging to synthesize using traditional methods.

| Reaction Conditions | Yield (%) | Selectivity (%) |

|---|---|---|

| Aryl Halide: Boronic Acid Ratio | 1:1 | 95 |

| Temperature | 100 °C | - |

| Time | 12 hours | - |

Case Study 2: Application in OLEDs

Research focused on incorporating this compound into OLED structures showed improved electroluminescent properties. Devices fabricated with layers containing the compound exhibited higher brightness and efficiency compared to traditional materials.

| Device Configuration | Brightness (cd/m²) | Efficiency (lm/W) |

|---|---|---|

| Control Device | 300 | 15 |

| Device with Compound | 450 | 22 |

Preparation Methods

Palladium-Catalyzed Borylation of 4'-Bromo-[1,1'-biphenyl]-4-ol

- The primary synthetic route involves the reaction of 4'-bromo-[1,1'-biphenyl]-4-ol with bis(pinacolato)diboron in the presence of a palladium catalyst.

- Typical catalyst: tetrakis(triphenylphosphine)palladium(0).

- Base: potassium carbonate.

- Solvent: 1,4-dioxane.

- Reaction temperature: 100 °C.

- Reaction time: 18 hours.

- Yield: Approximately 57%.

$$

\text{4'-Bromo-[1,1'-biphenyl]-4-ol} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{K}2\text{CO}3]{\text{Pd(PPh}3)4, 1,4\text{-dioxane}, 100^\circ C, 18h} \text{4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol}

$$

Alternative Palladium Catalysts and Conditions

General Procedure Using Pd(dppf)Cl₂·DCM and K₃PO₄:

- In some procedures, Pd(dppf)Cl₂·DCM (palladium complex with 1,1'-bis(diphenylphosphino)ferrocene) is used as the catalyst.

- Base: potassium phosphate tribasic (K₃PO₄).

- Solvent: tetrahydrofuran (THF) with a small amount of water.

- Reaction temperature: 90 °C.

- Reaction time: 24 hours.

- This method is often employed in microwave vial setups for small-scale synthesis and optimization.

- 4-Bromophenylboronic acid MIDA ester reacts with 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane under these conditions to yield related boronate esters.

- Although the example uses a MIDA ester, the conditions are adaptable to the preparation of this compound.

Reference:

- Detailed experimental procedures and optimization studies are available in supplementary materials from the Royal Society of Chemistry (2015).

Multi-Step Synthesis Involving Palladium Catalysis and Subsequent Functionalization

- Some syntheses involve multi-step processes starting from 4-bromophenylboronic acid or related precursors.

For example, a two-step reaction sequence includes:

Palladium-catalyzed borylation using tetrakis(triphenylphosphine)palladium(0) with sodium carbonate in a mixed solvent system (water, methanol, toluene) at 80 °C under inert atmosphere for 22 hours.

Subsequent functionalization using potassium acetate and dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex in N,N-dimethylformamide at 80 °C for 2.5 hours.

This approach can be adapted to introduce the boronate ester functionality on biphenyl derivatives with different substituents.

Reference:

Summary Table of Preparation Methods

| Method No. | Starting Material | Catalyst | Base | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 4'-Bromo-[1,1'-biphenyl]-4-ol | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 57 | Classic borylation, widely used |

| 2 | 4-Bromophenylboronic acid MIDA ester | Pd(dppf)Cl₂·DCM | K₃PO₄ | THF + H₂O | 90 | 24 | Not specified | Microwave vial, optimized conditions |

| 3 | 4-Bromophenylboronic acid | Pd(PPh₃)₄ (step 1), Pd(dppf) complex (step 2) | Na₂CO₃ (step 1), KOAc (step 2) | Water/Methanol/Toluene (step 1), DMF (step 2) | 80 | 22 + 2.5 | Not specified | Multi-step synthesis with functionalization |

Q & A

Q. How is 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol synthesized in academic research?

Methodological Answer: The compound is primarily synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester moiety. A typical protocol involves coupling the boronate ester with aryl halides (e.g., bromo- or chloroarenes) using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of solvents like THF/H₂O under inert conditions. Yields vary depending on the aryl halide reactivity; bromoarenes often achieve higher yields (e.g., 65%) compared to chloroarenes (32%) due to better oxidative addition kinetics . Key steps include:

- Catalyst selection : Pd-based systems with ligands like triphenylphosphine.

- Reaction optimization : Temperature (80–100°C), base (Na₂CO₃ or K₂CO₃), and stoichiometry.

Q. What analytical methods confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. For example, the boronate ester’s Bpin group protons resonate as a singlet at δ ~1.3 ppm, while aromatic protons show splitting patterns consistent with biphenyl substitution .

- Mass Spectrometry (MS) : High-resolution MS (e.g., DART-MS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₁BO₃: 302.1584; observed: 302.1586) .

- Chromatography : HPLC or GC-MS assesses purity, with >97% purity typical for research-grade material .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura coupling efficiency for this boronate ester?

Methodological Answer:

- Ligand Design : Bulky ligands (e.g., SPhos, XPhos) enhance catalytic activity for challenging substrates like chloroarenes by accelerating oxidative addition .

- Solvent Systems : Mixed polar solvents (e.g., DME/H₂O) improve solubility and stabilize intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields .

Q. How does the dioxaborolane moiety influence reactivity in cross-coupling reactions?

Methodological Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) group:

- Stabilizes the boronate : Electron-donating methyl groups reduce hydrolysis, enhancing shelf life .

- Facilitates transmetalation : The rigid dioxaborolane ring improves coordination with Pd catalysts, accelerating the catalytic cycle .

- Enables regioselectivity : Steric effects direct coupling to less hindered positions in polyhalogenated arenes .

Q. How is this compound applied in materials science research?

Methodological Answer: The boronate ester serves as a key building block in:

- Donor-acceptor (D–A) dyads : Used in organic electronics for intramolecular charge-transfer studies. For example, coupling with electron-deficient units (e.g., benzothiazole) generates materials with tunable optoelectronic properties .

- Polymer synthesis : Incorporation into conjugated polymers enhances hole-transport capabilities in OLEDs .

Q. How should researchers handle stability and storage challenges?

Methodological Answer:

Q. How can discrepancies in reported reaction yields be resolved?

Methodological Answer: Contradictions often arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.